An In-Depth Technical Guide to the Basic Properties of 2-(4-methoxyphenyl)-1H-indole
An In-Depth Technical Guide to the Basic Properties of 2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical, physical, and biological properties of 2-(4-methoxyphenyl)-1H-indole (CAS 5784-95-2). The information is compiled for an audience in research, discovery, and drug development, with a focus on structured data, experimental reproducibility, and visualization of its primary mechanism of action.
Core Chemical and Physical Properties
2-(4-methoxyphenyl)-1H-indole is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indole core substituted at the 2-position with a 4-methoxyphenyl group. This substitution pattern is common in various biologically active molecules.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | 2-(4-methoxyphenyl)-1H-indole |
| CAS Number | 5784-95-2 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
| InChI Key | BHCBPEBRFMLOND-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. These values are crucial for predicting its behavior in various experimental and physiological conditions.
| Property | Value | Reference(s) |
| Physical Appearance | White to light yellow/orange powder or crystals | [1] |
| Melting Point | 229.0 to 233.0 °C | [1] |
| Boiling Point | 425.1 °C at 760 mmHg | [1] |
| Density | 1.167 g/cm³ | [1] |
| Flash Point | 153.4 °C | [1] |
| Water Solubility | Limited | |
| XLogP3 (Lipophilicity) | 3.8 |
Synthesis and Characterization
The most common and classical method for synthesizing 2-substituted indoles is the Fischer indole synthesis. Modern variations, including palladium-catalyzed cross-coupling reactions, also provide efficient routes.
Experimental Protocol: Fischer Indole Synthesis
This protocol details a specific method for the synthesis of 2-(4-methoxyphenyl)-1H-indole from phenylhydrazine and 4-methoxyacetophenone.
Reaction Scheme:
-
Step 1: Formation of the phenylhydrazone from phenylhydrazine and 4-methoxyacetophenone.
-
Step 2: Acid-catalyzed intramolecular cyclization (indolization) to form the final product.
Materials:
-
Phenylhydrazine (1.5 eq.)
-
4-methoxyacetophenone (1.0 eq.)
-
Acetic acid (50% aqueous solution)
Procedure:
-
A mixture of phenylhydrazine (1.5 equivalents) and 4-methoxyacetophenone (1.0 equivalent) is prepared in 50% aqueous acetic acid (20 mL).
-
The reaction mixture is heated. The precise temperature and heating duration should be optimized and monitored, as prolonged heating at high temperatures may lead to unidentified byproducts.[1]
-
Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.
-
The cooled reaction mixture is added to iced water (50 mL), which will cause the product to precipitate.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by crystallization from ethanol to afford 2-(4-methoxyphenyl)-1H-indole as dark yellow crystals.[1]
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, d6-DMSO) δ: 11.39 (s, 1H, NH), 7.77 (d, J = 8.8 Hz, 2H, Ar-H), 7.48 (d, J = 7.6 Hz, 1H, Ar-H), 7.37 (d, J = 8.0 Hz, 1H, Ar-H), 7.05-6.97 (m, 4H, Ar-H), 6.73 (d, J = 2.0 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃).[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Fischer indole synthesis of the target compound.
Biological Activity and Mechanism of Action
2-(4-methoxyphenyl)-1H-indole is primarily recognized for its activity at serotonin receptors, specifically as a potent agonist of the 5-HT₂A receptor. This receptor is a key target for numerous psychoactive substances and therapeutic agents for psychiatric and neurological disorders.
Primary Pharmacological Target: 5-HT₂A Receptor
The compound's biological effects are mainly attributed to its function as a potent agonist at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Its activity at this receptor makes it a valuable tool for research into serotonergic systems and a lead compound for drug development.
Quantitative Biological Data
Table 3.1: Receptor Binding Affinity
| Receptor Target | Radioligand | Kᵢ (nM) | Assay Conditions |
| Human 5-HT₂A | e.g., [³H]ketanserin | N/A | Data not available |
| Human 5-HT₂C | e.g., [³H]mesulergine | N/A | Data not available |
| Human 5-HT₂B | e.g., [³H]LSD | N/A | Data not available |
Table 3.2: Functional Activity
| Receptor Target | Functional Assay | EC₅₀ (nM) | Efficacy (%) |
| Human 5-HT₂A | e.g., IP₁ Accumulation / Ca²⁺ Flux | N/A | N/A |
5-HT₂A Receptor Signaling Pathway
As an agonist, 2-(4-methoxyphenyl)-1H-indole activates the canonical Gq/11 signaling cascade. The diagram below outlines this intracellular pathway.
Applications in Research and Development
The properties of 2-(4-methoxyphenyl)-1H-indole make it a molecule of significant interest in several scientific domains:
-
Pharmaceutical Research: It serves as a valuable research tool for investigating the function of the 5-HT₂A receptor and understanding the mechanisms of psychoactive drugs.
-
Drug Development: As a potent agonist, it acts as a lead compound and structural scaffold for the design and synthesis of novel therapeutics targeting the 5-HT₂A receptor for potential applications in treating psychiatric and neurological conditions.
-
Forensic Toxicology: It is used as a reference standard for the analytical identification and quantification of novel psychoactive substances in forensic laboratories.
